3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic compound featuring multiple heterocyclic rings and sulfur atoms. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may inhibit the activity of a particular enzyme, while others may bind to a receptor and either activate or block its function .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole derivatives have been found to possess antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific pathways affected would depend on the target of the compound.
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary based on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives may have analgesic effects, reducing pain, while others may have antimicrobial effects, killing or inhibiting the growth of microorganisms .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and the presence of other substances can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene likely involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfanyl group, and the construction of the tricyclic core. Typical reaction conditions might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Sulfanyl Group: This step might involve the nucleophilic substitution of a halogenated precursor with a thiol or thiolate.
Construction of the Tricyclic Core: This complex step could involve cyclization reactions, possibly under acidic or basic conditions, to form the fused ring system.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound might undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying novel reaction mechanisms and developing new synthetic methodologies.
Biology
Compounds with thiazole rings are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry
In materials science, such compounds might be used in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Tricyclic Compounds: Tricyclic antidepressants like amitriptyline and imipramine.
Uniqueness
The unique combination of thiazole, sulfanyl, and tricyclic structures in 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene sets it apart from other compounds, potentially offering a distinct profile of chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S3/c1-10-19-11(7-20-10)8-21-15-14-12-5-3-2-4-6-13(12)22-16(14)18-9-17-15/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYNJKGVSTXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.